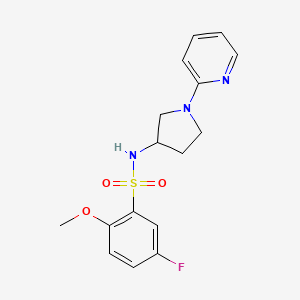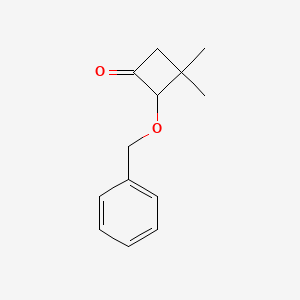
3,3-Dimethyl-2-phenylmethoxycyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2-phenylmethoxycyclobutan-1-one, also known as DPMC, is a cyclic ketone compound that has been widely used in scientific research. DPMC is a versatile molecule that can be used in various applications, including organic synthesis and drug discovery.
Aplicaciones Científicas De Investigación
Electroreductive Deuteroarylation of Alkenes
The compound “3,3-Dimethyl-2-phenylmethoxycyclobutan-1-one” is used in the electroreductive deuteroarylation of alkenes . This process involves the site-specific introduction of deuterium, which is important in nuclear magnetic resonance analysis, the exploration of reaction mechanisms, and research in drug metabolism .
Synthesis of Mono-deuterated Alkylarenes
This compound is also used in the synthesis of mono-deuterated alkylarenes . This process involves two single-electron reductions (SER), without requiring metal catalysts, external reductants, and sacrificial anodes .
Synthesis of MDMB-4en-PINACA
“3,3-Dimethyl-2-phenylmethoxycyclobutan-1-one” is used in the synthesis of MDMB-4en-PINACA , a novel synthetic cannabinoid being the analogue of 5F-ADB .
4. Synthesis of Benzyl Ethers and Esters “2-(benzyloxy)-3,3-dimethylcyclobutan-1-one” is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This process involves the in situ methylation of 2-benzyloxy-1-methylpyridinium triflate .
Synthesis of 2-(benzyloxy)hydroquinone
“2-(benzyloxy)-3,3-dimethylcyclobutan-1-one” is used in the synthesis of 2-(benzyloxy)hydroquinone . This compound is used to prepare sequential polypeptides .
Synthesis of Multidentate Chelating Ligands
This compound is also used as a reagent for the synthesis of multidentate chelating ligands . These ligands are used in various fields, including chemicals and pharmaceutical research .
Propiedades
IUPAC Name |
3,3-dimethyl-2-phenylmethoxycyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2)8-11(14)12(13)15-9-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUJRWOECOBZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1OCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2-phenylmethoxycyclobutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium;4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2451593.png)

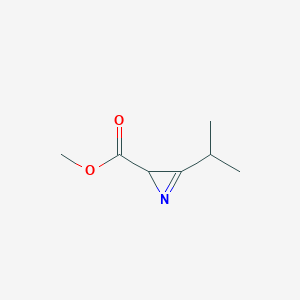
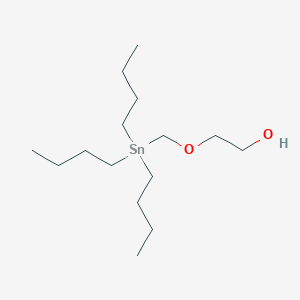
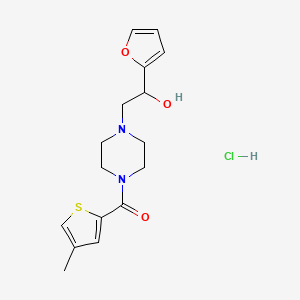
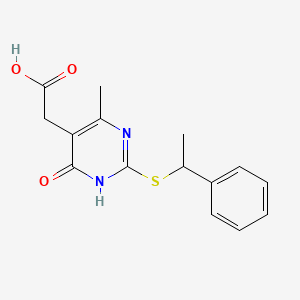
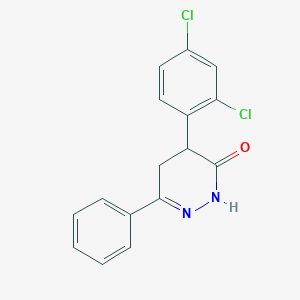
![1-(2,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2451602.png)
![4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline](/img/structure/B2451604.png)
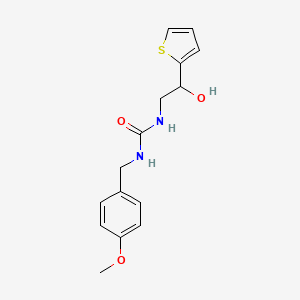
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2451607.png)
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B2451608.png)
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-5-[(1-phenylcyclopropyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2451609.png)
